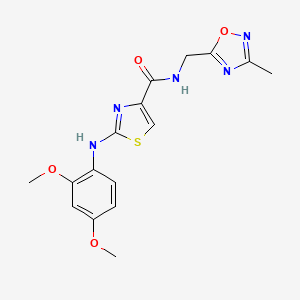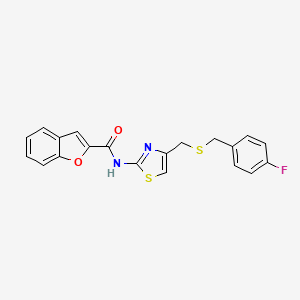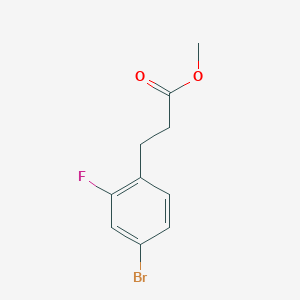
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
Compounds related to the chemical structure of interest, specifically those involving 1,3,4-oxadiazole N-Mannich bases, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, including derivatives with 3,4-dimethoxyphenyl and 1,3,4-oxadiazole groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, such as Candida albicans. Additionally, their anti-proliferative activity was assessed against various cancer cell lines, indicating potential applications in cancer research and therapy (L. H. Al-Wahaibi et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Properties
Novel heterocyclic aryl monoazo organic compounds, including those with 3,4-dimethoxyphenyl and thiazole structures, have been synthesized and applied to polyester fibers, showcasing efficient antioxidant, antitumor, and antimicrobial activities. These compounds' high efficiency and broad-spectrum activity highlight their potential for diverse applications, including sterile and biologically active fabrics in various life applications (M. Khalifa et al., 2015).
Antimicrobial Evaluation and Docking Studies
Thiophene-2-carboxamides with 3,4-dimethoxyphenyl groups have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds, showcasing a potential for antimicrobial activity, underline the importance of molecular design in developing new antimicrobial agents, particularly against resistant strains (Sailaja Rani Talupur et al., 2021).
Acetyl- and Butyrylcholinesterase Inhibition
Research involving 1,3,4-oxadiazoles decorated with 3,4-dimethoxyphenyl groups has explored their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's. These studies contribute to understanding the molecular basis of enzyme inhibition and the design of therapeutic agents (Václav Pflégr et al., 2022).
Anticancer Activity
Compounds incorporating 1,3,4-oxadiazole and 3,4-dimethoxyphenyl structures have been designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies (B. Ravinaik et al., 2021).
Propriétés
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVOHLQMONDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)

![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)
![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2685245.png)



![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)